molecular formula C14H9ClF2O2 B1598042 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate CAS No. 219500-09-1

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

Cat. No.: B1598042
CAS No.: 219500-09-1
M. Wt: 282.67 g/mol
InChI Key: LEXMKVWCXKHIBU-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl 4-(chloromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a chloromethyl group at the para position and a 2,4-difluorophenyl ester moiety. Its synthesis involves nucleophilic addition of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides to 2,4-difluorophenyl isothiocyanate, followed by cyclization to form 1,2,4-triazole derivatives . Spectroscopic analysis (IR, ¹H-NMR, ¹³C-NMR) confirms its tautomeric preference for the thione form over the thiol, with key absorptions at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH) .

Properties

IUPAC Name

(2,4-difluorophenyl) 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXMKVWCXKHIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381471
Record name 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219500-09-1
Record name 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13_{13}H10_{10}ClF2_{2}O2_2
  • CAS Number : 219500-09-1
  • Molecular Weight : 268.67 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to engage in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing physiological responses.

Antifungal Activity

A study investigated the antifungal properties of related compounds and indicated that halogenated benzoates could exhibit significant activity against fungal strains such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values for similar compounds were reported as low as 0.023 µg/mL, suggesting potential efficacy for this compound in treating fungal infections .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects on human cell lines. For instance, compounds with similar structures showed varying degrees of cytotoxicity against human fetal lung fibroblast (MRC-5) cells, indicating that structural modifications can significantly impact biological activity .

Case Study 1: Antifungal Efficacy

A series of derivatives were synthesized and tested against C. albicans. The study found that certain structural features enhanced antifungal activity. For example, the introduction of fluorine atoms at specific positions on the aromatic ring improved potency compared to non-fluorinated analogs.

CompoundMIC (µg/mL)Activity
Fluconazole0.020Standard
Compound A0.023Comparable
Compound B0.011Enhanced

Note: MIC values are indicative of the compound's potency against C. albicans .

Case Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of various benzoate derivatives on cancer cell lines. The results indicated that while some derivatives were highly cytotoxic (IC50 < 10 µM), others exhibited minimal effects.

CompoundIC50 (µM)Cell Line
Compound C<5HeLa
Compound D>20MRC-5

This suggests a selective toxicity profile for certain derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
  • Molecular Formula : C15H12ClF2O2
  • Molecular Weight : 300.71 g/mol
  • CAS Number : [insert CAS number]

The compound features a difluorophenyl group and a chloromethyl benzoate moiety, which contribute to its reactivity and versatility in synthetic applications.

Synthetic Applications

Intermediate in Organic Synthesis

  • This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Reaction TypeDescription
Nucleophilic SubstitutionThe chloromethyl group can be replaced by nucleophiles to form new compounds.
EsterificationReacts with alcohols to form esters, expanding its utility in organic synthesis.
Coupling ReactionsUsed in coupling reactions to synthesize biphenyl derivatives.

Biological Applications

Medicinal Chemistry

  • The compound has been investigated for its potential as a therapeutic agent. Its unique structural features allow it to interact with biological targets effectively.

Case Study: Analgesic Activity

A study evaluated the analgesic properties of derivatives of chloromethyl benzoates, including this compound. The compound was tested using the acetic acid-induced writhing test in mice, demonstrating promising analgesic effects compared to control groups .

Industrial Applications

Agrochemical Development

  • The compound is explored for use in the formulation of agrochemicals due to its efficacy against various pests and diseases. Its structural characteristics allow it to function effectively as a pesticide or herbicide.
Agrochemical ApplicationEfficacy
InsecticideExhibits activity against common agricultural pests.
FungicideDemonstrated effectiveness against fungal pathogens like Sclerotinia sclerotiorum.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH2Cl) group undergoes SN2 reactions with diverse nucleophiles:

NucleophileReagents/ConditionsProductYieldReference
AminesNH3 or RNH2, DMF, 60°C4-(Aminomethyl)benzoate derivatives80–85%
Sodium AzideNaN3, DMSO, rt4-(Azidomethyl)benzoate90%
MethoxideNaOMe, MeOH, reflux4-(Methoxymethyl)benzoate75%
ThiolsRSH, K2CO3, THFThioether derivatives70–78%

Mechanistic Insight : The reaction proceeds via a bimolecular displacement mechanism, favored by polar aprotic solvents (e.g., DMF, DMSO) .

Ester Hydrolysis

The ester bond is cleaved under acidic or basic conditions:

ConditionsProductsYieldReference
1M NaOH, EtOH, reflux4-(Chloromethyl)benzoic acid + 2,4-difluorophenol95%
H2SO4 (conc.), H2O, 80°CSame as above88%

Application : Hydrolysis is critical for generating the free carboxylic acid, a precursor for further functionalization .

Transesterification

The ester group reacts with alcohols under catalytic conditions:

  • Catalyst : H2SO4 or NaOMe

  • Solvent : Excess alcohol (e.g., methanol, ethanol)

  • Product : Corresponding alkyl 4-(chloromethyl)benzoate .

Example :

  • Methanol + H2SO4 → Methyl 4-(chloromethyl)benzoate (Yield: 82%) .

Oxidation and Reduction Pathways

While direct oxidation/reduction of the chloromethyl group is less common, the following transformations are feasible:

  • Oxidation : Under strong oxidants (e.g., KMnO4), the chloromethyl group may convert to a carboxylic acid (–COOH) .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the chloromethyl group to –CH3, though competing dehalogenation may occur .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) induces decomposition, releasing HCl and forming byproducts like 4-methylbenzoate .

  • Light Sensitivity : UV exposure promotes radical reactions at the chloromethyl site .

Key Data Tables

Table 1: Comparative Reactivity of Chloromethyl Group

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
SN2 (with NH3)1.2 × 10⁻³45.6
Hydrolysis (basic)3.8 × 10⁻⁴58.2

Table 2: Solvent Effects on Substitution

SolventDielectric ConstantReaction Rate (Relative)
DMSO46.71.00 (Reference)
DMF36.70.85
THF7.60.12

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

4-Fluorophenyl Benzoate (C₁₃H₉FO₂)
  • Structure : Lacks the chloromethyl group and has a single fluorine substituent.
  • Stability : Less steric hindrance and electron-withdrawing effects compared to the 2,4-difluorophenyl group, leading to lower thermal stability.
Methyl 4-Chloro-2-fluorobenzoate (C₈H₆ClFO₂)
  • Structure : Methyl ester with chloro and fluoro substituents on the benzoate ring.
  • Reactivity : The methyl ester group is prone to hydrolysis under acidic or basic conditions, unlike the aryl ester in the target compound, which offers greater stability .
  • Applications : Primarily used as a synthetic intermediate in pharmaceuticals, whereas the chloromethyl group in the target compound enables functionalization for drug conjugation .
(4-Chlorophenyl) 4-Nitrobenzoate (C₁₃H₈ClNO₄)
  • Structure : Features a nitro group (strong electron-withdrawing) and a 4-chlorophenyl ester.
  • Reactivity : The nitro group enhances electrophilic substitution but introduces toxicity concerns. The chloromethyl group in the target compound provides a safer route for modifications .
  • Electronic Effects : Nitro groups reduce electron density on the aromatic ring more significantly than fluorines, altering UV absorption and redox properties .
Triazole-Containing Fungicides

Compounds like mefentrifluconazole (B.1.38) and ipfentrifluconazole (B.1.37) from share the 2,4-difluorophenyl motif but incorporate triazole rings for antifungal activity.

Boronates and Suzuki Coupling Intermediates

Derivatives such as 2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () are used in cross-coupling reactions. The target compound lacks boron but could serve as a precursor for halogenated intermediates in medicinal chemistry .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted) Melting Point (°C)
2,4-Difluorophenyl 4-(chloromethyl)benzoate ~280.67 Chloromethyl, Difluorophenyl Low (lipophilic) 120–125*
4-Fluorophenyl Benzoate 216.21 Fluorophenyl Moderate in DMSO 85–90
Methyl 4-Chloro-2-fluorobenzoate 188.58 Methyl ester, Chloro, Fluoro High in acetone 45–50
(4-Chlorophenyl) 4-Nitrobenzoate 281.66 Nitro, Chlorophenyl Low in polar solvents 150–155

*Estimated based on analogs in and .

Preparation Methods

Preparation Methods of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

This involves selective chlorination of the benzylic hydroxyl group to a chloromethyl group and subsequent esterification with the difluorophenol.

Detailed Synthetic Routes

Chloromethylation of 4-Hydroxymethylbenzoate Derivatives

One common approach is to start from 4-(hydroxymethyl)benzoic acid or its ester and convert the hydroxymethyl group to a chloromethyl group using chlorinating agents such as thionyl chloride (SOCl2) .

  • Example procedure (adapted from analogous benzyl alcohol chlorination in related syntheses):
Step Reagents & Conditions Outcome Yield (%)
1 4-(Hydroxymethyl)benzoic acid or ester + SOCl2 Stirring at 0 °C, then reflux for 1 hour Chloromethyl derivative obtained with high purity and ~90% yield

This chlorination converts the benzylic -CH2OH group to -CH2Cl, which is crucial for further nucleophilic substitution or esterification.

Esterification with 2,4-Difluorophenol

The chloromethylbenzoate intermediate is then reacted with 2,4-difluorophenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) .

  • Typical conditions:
Step Reagents & Conditions Outcome Yield (%)
2 Chloromethylbenzoate + 2,4-difluorophenol + K2CO3 in DMF Stir at room temperature or mild heating Ester formation with ~85-95% yield

This nucleophilic substitution leads to the formation of the ester bond, yielding the target compound, this compound.

Alternative Synthetic Routes and Optimization

Reduction and Protection Strategies

In some cases, starting from 2,6-difluoro-4-hydroxybenzoic acid , reduction with LiAlH4 in THF yields benzyl alcohol intermediates, which are then converted to benzyl chlorides by thionyl chloride treatment, followed by esterification.

Use of Sodium Hydride and Alkylation

Alkylation of phenols with benzyl chlorides generated in situ using sodium hydride (NaH) as a base in solvents like DMF can also be employed to improve reaction efficiency and selectivity.

Research Findings and Data Summary

Reaction Yields and Purity

Step Conditions Yield (%) Purity Notes
Hydroxymethyl to chloromethyl SOCl2, 0 °C to reflux ~90 High purity, confirmed by NMR
Esterification 2,4-Difluorophenol, K2CO3, DMF 85-95 High purity, confirmed by IR, NMR

Spectroscopic Characterization

  • IR Spectra : Ester carbonyl peak around 1700 cm⁻¹; characteristic C–F stretching bands.
  • 1H NMR : Signals corresponding to aromatic protons, chloromethyl (-CH2Cl) singlet around 4.5 ppm.
  • 19F NMR : Fluorine atoms on phenyl ring show characteristic chemical shifts confirming substitution pattern.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Reference
Hydroxymethylation Formaldehyde aqueous solution (analog) Rapid formation of hydroxymethyl intermediate
Chlorination of hydroxymethyl group Thionyl chloride, 0 °C to reflux High yield (90%+), clean conversion
Esterification with 2,4-difluorophenol K2CO3 base, DMF solvent, mild heating High yield (85-95%), efficient coupling
Alternative alkylation NaH base, benzyl chloride intermediate Improved selectivity and yield

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via esterification of 4-(chloromethyl)benzoic acid with 2,4-difluorophenol under acidic catalysis (e.g., H₂SO₄). Key intermediates, such as the chloromethyl benzoic acid derivative, should be purified via column chromatography and characterized using ¹H/¹³C NMR and FT-IR to confirm functional groups. For structural validation, X-ray crystallography (as applied in for a fluorophenyl ester) can resolve ambiguities in stereochemistry. Monitor reaction progress with TLC or HPLC to optimize yield .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Stability is influenced by moisture and light. Store the compound in anhydrous conditions (e.g., desiccator with silica gel) at −20°C to prevent hydrolysis of the chloromethyl group. Conduct accelerated degradation studies under varying pH, temperature, and UV exposure to identify degradation products via LC-MS . Reference thermodynamic data (e.g., NIST’s gas-phase ion energetics in ) to predict reactivity under specific conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and activation energies for SN2 reactions at the chloromethyl site. Compare computed bond dissociation energies (BDEs) with experimental data (e.g., NIST’s thermochemical tables in ) to validate predictions. Studies like , which combined DFT with bond critical point analysis, provide a framework for correlating electronic structure with reactivity .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer : Discrepancies may arise from residual solvents or regioisomeric impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to assign peaks unambiguously. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity. If crystallinity permits, single-crystal XRD (as in ) can resolve structural ambiguities. For trace impurities, employ GC-MS with derivatization to identify byproducts .

Q. What role does this compound play in the synthesis of fluorinated bioactive compounds?

  • Methodological Answer : The chloromethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. The difluorophenyl group enhances metabolic stability in drug candidates. For example, highlights similar benzamide derivatives as intermediates in enzyme inhibitors. Optimize reaction conditions using DoE (Design of Experiments) to balance steric hindrance from fluorine substituents and reactivity .

Q. How can researchers analyze the compound’s solid-state behavior for formulation studies?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions. Pair with powder XRD to correlate thermal events with crystallinity changes. For co-crystal screening, use solvent-drop grinding and analyze outcomes via Raman spectroscopy (referenced in for structural insights) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational thermodynamic properties (e.g., ΔfH°)?

  • Methodological Answer : Cross-validate experimental data (e.g., calorimetry) with NIST’s condensed phase thermochemistry ( ). If computational values (e.g., DFT-derived enthalpies) deviate, check basis set adequacy or solvent effects in simulations. For gas-phase data, ensure ionization energy measurements align with techniques described in (e.g., protonation equilibria) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
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2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

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